D-Threo-ritalinic acid hydrochloride
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Overview
Description
D-Threo-ritalinic acid hydrochloride is a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a derivative of methylphenidate, which is known for its efficacy in improving attention, focus, and impulse control in individuals with ADHD .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylphenidate acid hydrochloride typically involves the esterification of ritalinic acid with methanol, followed by the formation of the hydrochloride salt. The process can be summarized as follows:
Esterification: Ritalinic acid is reacted with methanol in the presence of a strong acid catalyst to form methylphenidate.
Hydrochloride Formation: The resulting methylphenidate is then treated with hydrochloric acid to form methylphenidate hydrochloride.
Industrial Production Methods
Industrial production of methylphenidate hydrochloride involves similar steps but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
D-Threo-ritalinic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products
The major products formed from these reactions include various metabolites and derivatives of methylphenidate, which can have different pharmacological properties .
Scientific Research Applications
D-Threo-ritalinic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and amine chemistry.
Biology: Research on its effects on neurotransmitter systems, particularly dopamine and norepinephrine, is extensive.
Medicine: It is a primary treatment for ADHD and narcolepsy, with ongoing research into its long-term effects and potential new therapeutic uses.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
D-Threo-ritalinic acid hydrochloride works by inhibiting the reuptake of dopamine and norepinephrine in the brain, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus. The primary molecular targets are the dopamine transporter (DAT) and the norepinephrine transporter (NET) .
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Another stimulant used for ADHD, but with a different mechanism of action.
Atomoxetine: A non-stimulant ADHD medication that selectively inhibits norepinephrine reuptake.
Lisdexamfetamine: A prodrug of dextroamphetamine, used for ADHD and binge eating disorder
Uniqueness
D-Threo-ritalinic acid hydrochloride is unique in its balanced inhibition of both dopamine and norepinephrine reuptake, which contributes to its efficacy and safety profile. Unlike amphetamines, it has a lower potential for abuse and dependence .
Properties
CAS No. |
741705-70-4 |
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Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12-;/m1./s1 |
InChI Key |
SCUMDQFFZZGUQY-MNMPKAIFSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O.Cl |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
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